molecular formula C11H9ClN2O B1627586 6-Chloro-4-methoxy-3-phenylpyridazine CAS No. 40020-02-8

6-Chloro-4-methoxy-3-phenylpyridazine

Cat. No.: B1627586
CAS No.: 40020-02-8
M. Wt: 220.65 g/mol
InChI Key: QQPPLPQPYYLNDE-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-3-phenylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 4th position, and a phenyl group at the 3rd position on the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine typically involves the reaction of appropriate substituted hydrazines with diketones or ketoesters. One common method includes the cyclization of 3-chloro-4-methoxyphenylhydrazine with 1,3-diketones under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-methoxy-3-phenylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-3-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it can interact with DNA or proteins, affecting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • 6-Chloro-4-methyl-3-phenylpyridazine
  • 4-Chloro-6-methylpyrimidine
  • 3-Chloro-6-methoxypyridazine

Comparison: 6-Chloro-4-methoxy-3-phenylpyridazine is unique due to the presence of both a methoxy group and a phenyl group on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced pharmacological properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

6-chloro-4-methoxy-3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-7-10(12)13-14-11(9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPPLPQPYYLNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559308
Record name 6-Chloro-4-methoxy-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40020-02-8
Record name 6-Chloro-4-methoxy-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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